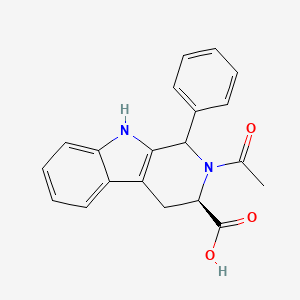

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes an acetyl group, a phenyl group, and a carboxylic acid group attached to a tetrahydro-beta-carboline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The specific conditions for this reaction often involve acidic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The phenyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a subject of interest in studying enzyme interactions and cellular processes.

Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-cancer, anti-inflammatory, or neuroprotective agent.

Industry: Its unique properties make it useful in developing new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carbolines, such as harmine, harmaline, and tetrahydro-beta-carboline derivatives. These compounds share a similar core structure but differ in their substituents and stereochemistry.

Uniqueness

What sets (3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of the beta-carboline family, which has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure that includes a tetrahydro-beta-carboline core, which is known for various pharmacological properties. This article reviews the biological activities of this compound, focusing on its antimalarial, antiparasitic, and cytotoxic effects.

- Molecular Formula : C20H18N2O3

- Molecular Weight : 334.38 g/mol

- CAS Number : 956923-54-9

Antimalarial Activity

Recent studies have highlighted the potential of beta-carboline derivatives in combating malaria. For instance, compounds similar to this compound have shown promising antiplasmodial activity against Plasmodium falciparum. In vitro tests indicated that certain derivatives exhibit IC50 values in the low micromolar range:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 7 | 250 | >10 |

| Compound 9a | <2.86 | >10 |

These results suggest that (3R)-2-acetyl-1-phenyl derivatives could be developed into effective antimalarial agents with favorable safety profiles .

Antiparasitic Activity

In addition to its antimalarial properties, (3R)-2-acetyl-1-phenyl derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that a closely related beta-carboline exhibited an IC50 of 14.9 μM against the epimastigote form and demonstrated low cytotoxicity towards mammalian cells with a selectivity index significantly higher than 31 . This indicates a potential for therapeutic use in treating parasitic infections.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety and viability of new compounds. In vitro studies on human cell lines have shown that various beta-carboline derivatives display differing levels of cytotoxicity:

| Compound | Cell Line Tested | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| Compound 4 | HMEC-1 | 14.9 | Low |

| Compound 9a | Fibroblasts | <2.86 | Non-toxic |

These findings underscore the importance of evaluating both efficacy and safety in drug development processes .

The mechanisms by which beta-carbolines exert their biological effects are multifaceted. Molecular docking studies suggest that these compounds interact with key enzymes involved in parasite metabolism, potentially inhibiting their growth and survival. The protonation states of these compounds at physiological pH also play a significant role in their biological activity .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of beta-carbolines:

- Study on Antiplasmodial Activity : A recent investigation into a series of beta-carboline derivatives revealed that structural modifications significantly influence their activity against P. falciparum. The study identified specific substituents that enhance potency while reducing cytotoxicity .

- Evaluation Against Chagas Disease : Another study focused on the interaction between beta-carbolines and T. cruzi, demonstrating that certain derivatives not only inhibit parasite growth but also modulate host cell interactions favorably .

Properties

IUPAC Name |

(3R)-2-acetyl-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12(23)22-17(20(24)25)11-15-14-9-5-6-10-16(14)21-18(15)19(22)13-7-3-2-4-8-13/h2-10,17,19,21H,11H2,1H3,(H,24,25)/t17-,19?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISQQCZJAUBPR-DUSLRRAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.